molecular formula C9H3Br2ClFN B13130451 4,6-Dibromo-3-chloro-7-fluoroquinoline

4,6-Dibromo-3-chloro-7-fluoroquinoline

Cat. No.: B13130451
M. Wt: 339.38 g/mol
InChI Key: XGBPUJKNWMNUFV-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-chloro-7-fluoroquinoline is a sophisticated, multifunctional heterocyclic building block specifically designed for advanced pharmaceutical research and development, particularly in the field of anticancer agents. Its strategic halogenation pattern provides distinct reactive sites for selective cross-coupling reactions, facilitating the rapid synthesis of diverse quinoline-based compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The fluoroquinolone core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with critical biological targets. A significant body of research has demonstrated that experimental fluoroquinolones exhibit potent cytotoxic potential against various tumor cell lines and display remarkable efficacy against eukaryotic Topoisomerase II (Topo II), a well-validated target in cancer therapy . By inhibiting Topo II, these compounds can cause DNA fragmentation and prevent DNA synthesis, leading to the arrest of the cell cycle and the induction of apoptosis in cancer cells . Furthermore, the specific placement of halogen substituents—bromo, chloro, and fluoro—on the quinoline ring system allows for fine-tuning of the molecule's electronic properties, lipophilicity, and binding affinity, which are critical parameters for optimizing drug-likeness and overcoming issues like acquired resistance associated with traditional Topo II inhibitors . Beyond its primary application in oncology drug discovery, this compound serves as a versatile intermediate in metal-catalyzed cross-coupling reactions and other synthetic transformations, enabling the construction of more complex chemical entities for various therapeutic areas. As a key raw material, it is essential for researchers exploring novel small-molecule inhibitors, such as those targeting specific microRNAs like miRNA-21, which is highly expressed in various tumors . Please note: This product is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

Molecular Formula

C9H3Br2ClFN

Molecular Weight

339.38 g/mol

IUPAC Name

4,6-dibromo-3-chloro-7-fluoroquinoline

InChI

InChI=1S/C9H3Br2ClFN/c10-5-1-4-8(2-7(5)13)14-3-6(12)9(4)11/h1-3H

InChI Key

XGBPUJKNWMNUFV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=CC(=C2Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-chloro-7-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For example, the bromination and chlorination of 7-fluoroquinoline can be achieved using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-chloro-7-fluoroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4,6-Dibromo-3-chloro-7-fluoroquinoline exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown effectiveness against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 1×1061\times 10^{-6} mg/mL against certain strains, outperforming standard antibiotics like penicillin G .
  • Fungal Activity : Similar quinoline derivatives have demonstrated antifungal properties, suggesting a broad-spectrum application in treating infections caused by both bacteria and fungi.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies:

  • Cell Proliferation Inhibition : Halogenated quinolines have been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways. For example, derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), revealing IC50 values ranging from 0.9 to 38.2 mg/mL .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key enzymes involved in tumor growth.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Compounds derived from this quinoline have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Some derivatives exhibited IC50 values between 8.80 and 26.50 µM, indicating significant inhibitory activity compared to standard drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives, including this compound, highlighted its efficacy against multiple pathogenic strains. The study utilized the disk diffusion method to assess antibacterial activity against six strains, comparing results with standard antibiotics. Notably, certain derivatives demonstrated superior antibacterial properties with MIC values significantly lower than those of conventional treatments.

Case Study 2: Anticancer Research

In a series of experiments assessing anticancer activity, researchers evaluated the effects of this compound on MCF-7 and HCT116 cell lines. Results indicated that specific structural modifications enhanced cytotoxicity, with some compounds achieving IC50 values comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-chloro-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial DNA gyrase, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution Patterns and Reactivity

The substitution pattern of halogens in quinoline derivatives critically influences their reactivity and stability. Compared to 7-chloro-substituted analogues, the 7-fluoro group in 4,6-Dibromo-3-chloro-7-fluoroquinoline introduces distinct challenges. For instance, 7-fluoroquinolines are prone to nucleophilic aromatic substitution reactions, particularly with amines, complicating synthetic pathways . This contrasts with 7-chloro analogues, which exhibit greater stability under similar conditions.

Additionally, the presence of bromine at positions 4 and 6 differentiates this compound from derivatives with lighter halogens (e.g., chlorine or fluorine).

Structural Isomerism: Quinoline vs. Isoquinoline Derivatives

1,3-Dichloro-7-fluoroisoquinoline (a structural isomer of quinoline) shares halogen substitutions at positions 1, 3, and 7 but differs in its fused benzene-pyridine ring arrangement . This structural divergence likely impacts physicochemical properties such as dipole moments and π-π stacking interactions, which are critical in materials science or receptor binding. However, direct comparisons of activity between quinoline and isoquinoline derivatives require further investigation.

Comparative Data Table

The table below summarizes key distinctions between this compound and related compounds based on available evidence:

Compound Name Substituents Key Properties/Challenges Biological Activity (Relative)
This compound 4-Br, 6-Br, 3-Cl, 7-F High steric bulk; potential reactivity at 7-F position Not reported
7-Chloro-quinoline analogue 7-Cl (hypothetical) Greater stability vs. nucleophilic substitution Higher activity (inferred)
1,3-Dichloro-7-fluoroisoquinoline 1-Cl, 3-Cl, 7-F (isoquinoline) Structural isomerism alters electronic properties Not reported

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